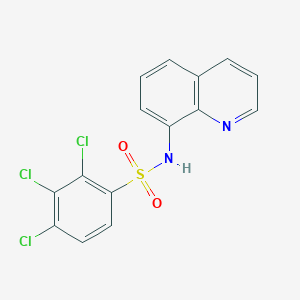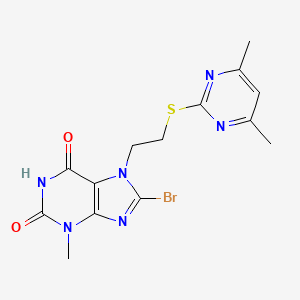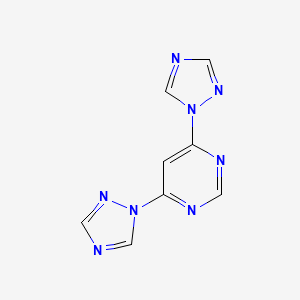![molecular formula C12H13BrN2O2S B2419532 Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1798732-53-2](/img/structure/B2419532.png)
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with a complex structure that includes a thiazole ring, an aminomethyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction. The aminomethyl group is introduced via a nucleophilic substitution reaction, and the carboxylate ester is formed through esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrochloride
- Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate sulfate
Uniqueness
Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13;/h2-5,7H,6,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVSQGYPSYQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2419457.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole](/img/structure/B2419468.png)

![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)

